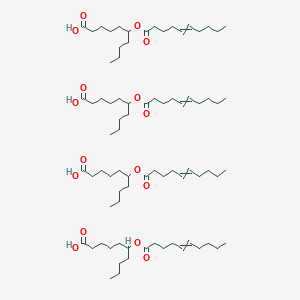
6-Dec-5-enoyloxydecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dec-5-enoyloxydecanoic acid is an organic compound with the molecular formula C20H36O4. It is a derivative of decanoic acid, featuring a decenoyloxy group at the sixth carbon position. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dec-5-enoyloxydecanoic acid typically involves esterification reactions. One common method is the reaction between decanoic acid and 5-decenoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or butanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of deep eutectic solvents (DES) due to their environmental friendliness and efficiency. These solvents facilitate the esterification process, resulting in high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Dec-5-enoyloxydecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the decenoyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Production of decanol derivatives.
Substitution: Various substituted decanoic acids.
Scientific Research Applications
6-Dec-5-enoyloxydecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 6-Dec-5-enoyloxydecanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The decenoyloxy group plays a crucial role in its biological activity, allowing it to interact with various cellular components .
Comparison with Similar Compounds
Similar Compounds
- 6-Dec-6-enoyloxydecanoic acid
- 5-Decenoyloxydecanoic acid
- 6-Decenoyloxydecanoic acid
Uniqueness
6-Dec-5-enoyloxydecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C80H144O16 |
|---|---|
Molecular Weight |
1362.0 g/mol |
IUPAC Name |
6-dec-5-enoyloxydecanoic acid |
InChI |
InChI=1S/4C20H36O4/c4*1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h4*8-9,18H,3-7,10-17H2,1-2H3,(H,21,22) |
InChI Key |
DOCAXNOMKZKROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


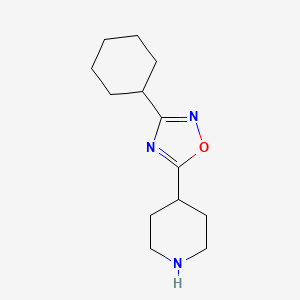


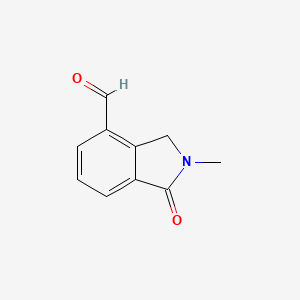
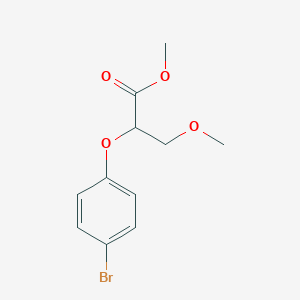
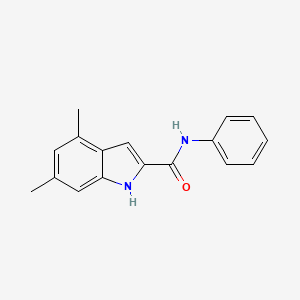
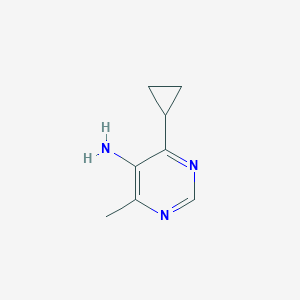
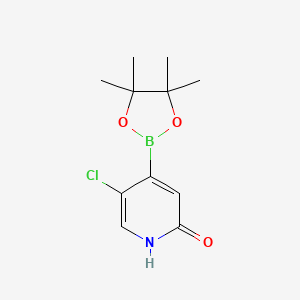

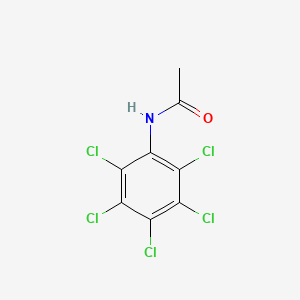

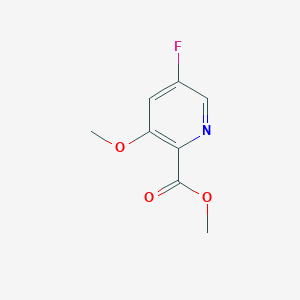
![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
